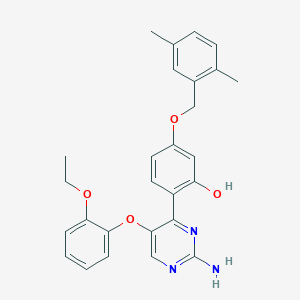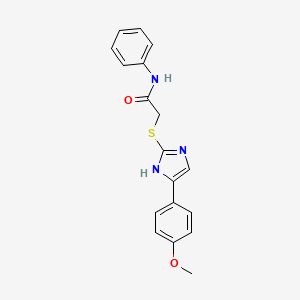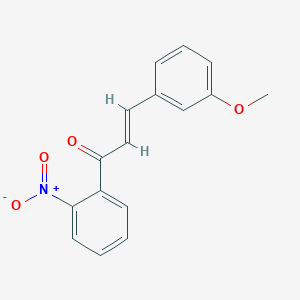
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC). PKC is a family of enzymes that plays a crucial role in signal transduction pathways and is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological disorders.
Scientific Research Applications
Antifungal Activity
The synthesis and investigation of pyrimidine derivatives, including those with structural similarities to 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol, have shown significant biological activities. For instance, Jafar et al. (2017) explored the antifungal effects of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, indicating the potential of pyrimidine derivatives as antifungal agents against fungi like Aspergillus terreus and Aspergillus niger. The study highlights the biological efficacy of synthesized dimethylpyrimidin-derivatives, suggesting their development into useful antifungal agents (Jafar et al., 2017).
Enzyme Inhibition and Antioxidant Activity
Research on pyrimidine derivatives has also focused on their role in enzyme inhibition and antioxidant activity. La Motta et al. (2007) demonstrated that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit aldose reductase inhibitory activity and significant antioxidant properties, particularly the catechol derivatives. This suggests the therapeutic potential of pyrimidine derivatives in treating conditions associated with oxidative stress and enzyme-related dysfunctions (La Motta et al., 2007).
Synthesis and Chemical Reactivity
The chemical reactivity and synthesis of pyrimidine-linked compounds have been a significant area of research. Deohate and Palaspagar (2020) discussed the synthesis of pyrimidine-linked pyrazole heterocyclics, emphasizing their insecticidal and antibacterial potential. This work showcases the versatility of pyrimidine derivatives in synthesizing compounds with potential biological activities, highlighting their broad applicability in scientific research (Deohate & Palaspagar, 2020).
Catalytic and DNA Interaction Properties
Copper(II) complexes containing phenolate-type ligands have been studied for their catecholase and DNase activities. Peralta et al. (2010) synthesized new homodinuclear complexes that exhibited significant catalytic activity towards the oxidation of catechols, as well as DNA cleavage capabilities. These findings indicate the potential use of pyrimidine and phenolate derivatives in understanding enzymatic processes and interacting with genetic materials, contributing to the field of bioinorganic chemistry (Peralta et al., 2010).
properties
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-4-32-23-7-5-6-8-24(23)34-25-15-29-27(28)30-26(25)21-12-11-20(14-22(21)31)33-16-19-13-17(2)9-10-18(19)3/h5-15,31H,4,16H2,1-3H3,(H2,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKCUOYDGGNUQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC(=C4)C)C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)
![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2415874.png)


![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)
![9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415881.png)
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)
![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)